molecular formula C4H9NO B1365027 3-Methylazetidin-3-ol CAS No. 256931-54-1

3-Methylazetidin-3-ol

Cat. No. B1365027
CAS RN: 256931-54-1
M. Wt: 87.12 g/mol
InChI Key: LDLAEUFQUOXALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylazetidin-3-ol is a heterocyclic compound with the molecular formula C4H9NO . It has a molecular weight of 87.12 g/mol . The compound is also known by other synonyms such as 3-Hydroxy-3-methylazetidine and 3-methyl-3-azetidinol .


Molecular Structure Analysis

The IUPAC name for 3-Methylazetidin-3-ol is 3-methylazetidin-3-ol . The InChI code is InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 . The Canonical SMILES is CC1(CNC1)O .


Physical And Chemical Properties Analysis

3-Methylazetidin-3-ol has a molecular weight of 87.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 87.068413911 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 6 .

Scientific Research Applications

Medicine: Antibacterial Agents

3-Methylazetidin-3-ol: has been identified as a potential scaffold for the development of new antibacterial agents. Its structure is conducive to modifications that can enhance its interaction with bacterial enzymes or proteins, potentially leading to the development of novel antibiotics .

Agriculture: Herbicide Development

In agriculture, 3-Methylazetidin-3-ol could be used to develop new herbicides. Its azetidine ring might be utilized to disrupt plant growth processes, offering a new approach to controlling weed populations that are resistant to current herbicides .

Material Science: Polymer Synthesis

The compound’s unique ring structure makes it a candidate for creating novel polymers with potential applications in material science. These polymers could have unique properties suitable for industrial applications, such as enhanced durability or flexibility .

Industrial Chemistry: Catalysts

3-Methylazetidin-3-ol: may serve as a ligand in catalytic systems due to its ability to coordinate with metals. This could lead to more efficient catalytic processes in industrial chemical reactions, reducing energy consumption and improving yield .

Environmental Science: Pollution Remediation

This compound could be explored for its use in environmental remediation technologies. Its chemical properties might allow it to bind with pollutants, facilitating their removal from water or soil .

Biochemistry: Enzyme Inhibition

In biochemistry, 3-Methylazetidin-3-ol could be used to study enzyme mechanisms. It might act as an inhibitor for certain enzymes, helping to elucidate their function and potentially leading to the development of new drugs .

Pharmacology: Drug Delivery Systems

The azetidine ring in 3-Methylazetidin-3-ol could be utilized to create prodrugs or to enhance the delivery of existing drugs. Its structure may allow for better transport across cellular membranes, improving the efficacy of pharmaceuticals .

Organic Chemistry: Synthesis of Complex Molecules

Finally, in organic chemistry, 3-Methylazetidin-3-ol is valuable for the synthesis of complex molecules. Its reactivity can be harnessed to build larger, more complex structures, which are essential in the development of new organic compounds .

properties

IUPAC Name

3-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLAEUFQUOXALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468266
Record name 3-methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylazetidin-3-ol

CAS RN

256931-54-1
Record name 3-methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylazetidin-3-ol
Reactant of Route 2
3-Methylazetidin-3-ol
Reactant of Route 3
Reactant of Route 3
3-Methylazetidin-3-ol
Reactant of Route 4
Reactant of Route 4
3-Methylazetidin-3-ol
Reactant of Route 5
3-Methylazetidin-3-ol
Reactant of Route 6
Reactant of Route 6
3-Methylazetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.